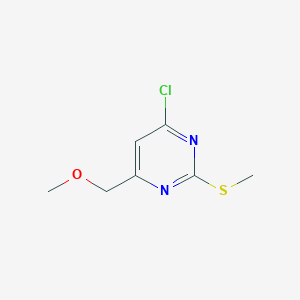

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(methoxymethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-11-4-5-3-6(8)10-7(9-5)12-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBYNJVGRHNTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine

CAS Number: 1499503-95-5

Foreword for the Modern Researcher

In the fast-paced landscape of drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. The pyrimidine core, a privileged structure in medicinal chemistry, continues to yield novel therapeutic agents. This guide is dedicated to a particularly versatile derivative: 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine. Our objective is to move beyond a mere recitation of facts and provide a cohesive, in-depth understanding of this compound's synthesis, reactivity, and potential applications. As a senior application scientist, my aim is to bridge the gap between theoretical chemistry and practical laboratory application, offering insights that are both scientifically rigorous and field-tested. This document is structured to empower researchers, from graduate students to seasoned professionals, to confidently incorporate this valuable building block into their synthetic programs.

Core Compound Identity and Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Identity and Structure

-

Systematic Name: this compound

-

CAS Number: 1499503-95-5

-

Molecular Formula: C₇H₉ClN₂OS

-

Molecular Weight: 204.68 g/mol

-

Canonical SMILES: COCC1=CC(=NC(=N1)S)Cl

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound. These parameters are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value/Description | Significance in Application |

| Appearance | Predicted to be a white to off-white crystalline solid. | Visual cue for purity; deviations may indicate impurities or degradation. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF). | Informs the choice of reaction and purification solvents. |

| Melting Point | 38-39°C (for the closely related 4-chloro-6-methoxy analog).[1] | A sharp melting point is an indicator of high purity. |

| Boiling Point | 288°C (for the 4-chloro-6-methoxy analog).[1] | Useful for purification by distillation under vacuum, if applicable. |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from moisture.[2] | Essential for preventing hydrolysis and degradation, ensuring long-term stability. |

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is most logically approached from its dichlorinated precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This strategy leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

Retrosynthetic Analysis and Strategic Considerations

The key transformation is a regioselective nucleophilic aromatic substitution (SNAᵣ). The two chlorine atoms at the C4 and C6 positions are electronically distinct. The choice of a sterically demanding nucleophile or careful control of reaction conditions can favor monosubstitution. The synthesis of the precursor, 4,6-dichloro-2-(methylthio)pyrimidine, is well-established and typically starts from the readily available thiobarbituric acid.[3]

Synthetic Workflow Visualization

The following diagram illustrates the proposed synthetic pathway from a common starting material to the title compound.

Caption: Synthetic route to the title compound.

Detailed Experimental Protocol

This protocol is adapted from the well-documented synthesis of the analogous 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[4][5]

-

Preparation of Sodium Methoxide Solution: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (e.g., 50 mL for a 50 mmol scale reaction). Carefully add sodium metal (1.1 equivalents) in small portions. Stir the mixture until all the sodium has dissolved.

-

Reaction Setup: In a separate flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous methanol.

-

Nucleophilic Substitution: Cool the sodium methoxide solution to 0°C in an ice bath. Slowly add the solution of 4,6-dichloro-2-(methylthio)pyrimidine dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.

Reactivity Map

Caption: Key transformations of the title compound.

In-depth Mechanistic Insights

-

Nucleophilic Aromatic Substitution (SNAᵣ) at C4: The chlorine atom at the C4 position is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate. This reaction is the cornerstone of its use in building molecular diversity, allowing for the introduction of various amine, alcohol, and thiol functionalities.

-

Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a carbon-carbon bond, connecting the pyrimidine core to aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.

-

Oxidation of the Methylthio Group: The methylthio group at the C2 position can be selectively oxidized to the corresponding methylsulfinyl or methylsulfonyl group using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting methylsulfonyl group is an excellent leaving group, enabling a second round of nucleophilic substitution at the C2 position.[3][6]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The structural similarity of the pyrimidine ring to the adenine core of ATP allows for competitive binding at the ATP-binding site of kinases.

Role as a Scaffold

This compound serves as an excellent starting point for the synthesis of kinase inhibitors. For instance, in the development of Aurora kinase inhibitors, a similar 2,4-diaminopyrimidine scaffold has been successfully employed.[7] The chloro group can be displaced by a variety of amines to introduce substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Illustrative Synthetic Pathway to a Kinase Inhibitor Core

Caption: A generalized synthetic approach to kinase inhibitors.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~7.0-7.2 ppm (s, 1H, pyrimidine-H)

-

~4.5-4.7 ppm (s, 2H, -CH₂-O)

-

~3.4-3.6 ppm (s, 3H, O-CH₃)

-

~2.5-2.7 ppm (s, 3H, S-CH₃)

-

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~170-175 ppm (C=N)

-

~160-165 ppm (C-Cl)

-

~110-115 ppm (C-H)

-

~75-80 ppm (-CH₂-O)

-

~55-60 ppm (O-CH₃)

-

~12-15 ppm (S-CH₃)

-

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected m/z:

-

[M+H]⁺: 205.02

-

The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed.

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR).

-

Expected Absorption Bands (cm⁻¹):

-

~3050-3100 (C-H aromatic stretch)

-

~2850-2950 (C-H aliphatic stretch)

-

~1550-1600 (C=N and C=C ring stretches)

-

~1050-1150 (C-O stretch)

-

~700-800 (C-Cl stretch)

-

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data sheets of analogous compounds, this compound should be considered hazardous.[3][8][9]

-

Potential Hazards:

-

Harmful if swallowed or inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Mandatory PPE:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A properly fitted laboratory coat.

-

Work should be conducted in a certified chemical fume hood.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[2]

-

Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable, multi-functionalized building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules such as kinase inhibitors. Its predictable reactivity, coupled with a straightforward synthetic route, makes it an attractive tool for medicinal chemists and researchers in related fields. This guide has provided a comprehensive overview of its synthesis, reactivity, and safe handling, with the aim of empowering scientists to fully leverage its synthetic potential.

References

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]

-

ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. angenechemical.com [angenechemical.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs. Its versatile reactivity and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutics. This guide provides a detailed technical overview of a specific pyrimidine derivative, 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine , a compound with significant potential as a versatile building block in drug discovery programs.

Due to the limited publicly available experimental data for this specific molecule (CAS 1499503-95-5), this guide will leverage data from its close structural analog, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS 89466-42-2), to provide scientifically grounded predictions and insights. This approach, common in early-stage drug discovery, allows for the formulation of robust research and development strategies based on established chemical principles and data from closely related structures. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties, synthesis, and potential applications.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for this compound is not extensively reported, the properties of its close analog, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, provide a reliable benchmark.

| Property | Value (4-Chloro-6-methoxy-2-(methylthio)pyrimidine) | Predicted Value/Note for this compound | Reference |

| Molecular Formula | C6H7ClN2OS | C7H9ClN2OS | [1] |

| Molecular Weight | 190.65 g/mol | 204.68 g/mol | [1] |

| CAS Number | 89466-42-2 | 1499503-95-5 | [1] |

| Appearance | White solid | Predicted to be a white or off-white solid | |

| Melting Point | 38-39 °C | Expected to be in a similar range, potentially slightly higher due to increased molecular weight. | |

| Boiling Point | 288 °C | Expected to be slightly higher than the methoxy analog. | |

| Density | 1.36 g/cm³ | Predicted to be similar. | |

| Flash Point | 128 °C | Predicted to be in a similar range. | |

| Solubility | Insoluble in water, soluble in organic solvents like DCM and EtOH. | Predicted to have similar solubility profile. | |

| pKa (predicted) | -2.26 ± 0.30 | Predicted to be in a similar range. |

Synthesis and Reactivity

The synthesis of this compound is anticipated to follow established methodologies for the functionalization of pyrimidine rings. A plausible and efficient synthetic route would involve the nucleophilic substitution of a dichloro-pyrimidine precursor.

Proposed Synthetic Route

The most probable synthetic pathway to the target compound is a regioselective nucleophilic substitution on 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in methanol, followed by a subsequent reaction to introduce the methoxymethyl group. However, a more direct approach would be the reaction with sodium (methoxymethyl)methanolate. For the purpose of this guide, we will outline a hypothetical, yet chemically sound, protocol based on the synthesis of analogous compounds.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

Reaction with Dichloro-pyrimidine: To the freshly prepared sodium methoxide solution, add a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous methanol dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups:

-

4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities (amines, alcohols, thiols, etc.). This makes the compound an excellent scaffold for building chemical libraries.

-

2-(Methylthio) Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone. The resulting sulfone is an excellent leaving group, enabling further substitutions at the 2-position.

-

Pyrimidine Ring: The ring itself can participate in various reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl groups at the 4-position.

Structural Elucidation and Characterization

The definitive identification and purity assessment of this compound would be achieved through a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxymethyl protons, the methylthio protons, and the aromatic proton on the pyrimidine ring. The expected chemical shifts (in ppm, relative to TMS) would be approximately:

-

δ 2.5-2.7 (s, 3H, -SCH₃)

-

δ 3.4-3.6 (s, 3H, -OCH₃)

-

δ 4.5-4.7 (s, 2H, -CH₂O-)

-

δ 6.5-6.8 (s, 1H, pyrimidine C5-H)

-

-

¹³C NMR: The carbon NMR would show characteristic signals for the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the C-Cl, C-N, C=N, and C-O bonds, confirming the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be suitable for this analysis.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting point for the synthesis of compound libraries for high-throughput screening in drug discovery.

Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The reactive chloro group at the 4-position allows for the introduction of various amine-containing side chains, which can be designed to interact with the hinge region of the kinase active site. The methoxymethyl and methylthio groups can be further modified to explore the solvent-exposed regions and optimize potency and selectivity.

Caption: Conceptual workflow illustrating the use of the title compound in a drug discovery program.

Building Block for Other Biologically Active Molecules

Beyond kinase inhibitors, pyrimidine derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The versatile reactivity of this compound allows for its incorporation into more complex molecular architectures to explore these therapeutic areas.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data for this compound remains scarce, a comprehensive understanding of its probable physicochemical properties, synthetic routes, and reactivity can be derived from its close structural analogs and the well-established chemistry of the pyrimidine scaffold. This technical guide provides a solid foundation for researchers and scientists to embark on the synthesis, characterization, and application of this compound in the pursuit of novel therapeutics. The strategic functionalization of this molecule could unlock new avenues for the development of potent and selective modulators of various biological targets.

References

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]

-

National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. [Link]

-

ResearchGate. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. [Link]

-

ResearchGate. Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. [Link]

-

Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

MDPI. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

-

ResearchGate. Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. [Link]

-

ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubChem. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. [Link]

-

MDPI. Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. [Link]

Sources

Technical Guide: Synthesis of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine, a key heterocyclic intermediate with significant applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol. This document details the retrosynthetic logic, mechanistic underpinnings of the critical chlorination step, a detailed experimental protocol, and methods for characterization. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically grounded approach to obtaining this versatile chemical scaffold.

Introduction and Retrosynthetic Analysis

This compound is a multifunctionalized pyrimidine derivative. Its utility as a synthetic intermediate stems from the distinct reactivity of its substituent groups. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The methylthio group at C2 can be oxidized to a sulfoxide or sulfone, which can also act as a leaving group, providing a secondary site for modification.

The synthesis of this target molecule is most logically approached through a functional group interconversion strategy. The primary retrosynthetic disconnection is the C-Cl bond at the 4-position, leading back to the corresponding 4-hydroxy pyrimidine precursor. This is a standard and highly reliable transformation in pyrimidine chemistry.

The chosen precursor, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol (1) , is commercially available and serves as an ideal starting point.[1][2][3][] The forward synthesis, therefore, focuses on the efficient chlorination of this pyrimidinol/pyrimidinone tautomer.

Core Synthesis Pathway: Chlorination of a Hydroxypyrimidine

The pivotal step in this synthesis is the conversion of the 4-hydroxy group of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol into a chloro group. The most effective and widely used reagent for this transformation is phosphorus oxychloride (POCl₃).[5][6][7] This reagent reliably converts cyclic amide and vinylogous amide functionalities, such as those found in pyrimidinones, into their corresponding chloro-derivatives.

The reaction proceeds by activating the hydroxyl group (or more accurately, the tautomeric keto-group oxygen) to create a good leaving group, which is subsequently displaced by a chloride ion.

Mechanistic Considerations

Understanding the mechanism is key to optimizing reaction conditions. 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. It is the lone pair on the carbonyl oxygen of the pyrimidinone that initiates the reaction.

-

Activation: The carbonyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a complex and makes the pyrimidine oxygen a superb leaving group.

-

Nucleophilic Attack: A chloride ion (either from POCl₃ itself or from the reaction medium) then attacks the now highly electrophilic C4 carbon of the pyrimidine ring.

-

Elimination & Aromatization: The activated oxygen-phosphorus moiety is eliminated, and the pyrimidine ring re-aromatizes to yield the final, stable 4-chloro product.

The presence of an organic base, such as triethylamine, can be beneficial to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium forward.[5][6] The reaction is typically conducted in a high-boiling, inert solvent like toluene or dichloroethane.[5][6][8]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the chlorination of hydroxypyrimidines.[5][6] Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol (1) | 186.23 | 10.0 | 1.0 | 1.86 g |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 30.0 | 3.0 | 2.75 mL |

| Toluene | - | - | - | 20 mL |

| Triethylamine (Et₃N) | 101.19 | 11.0 | 1.1 | 1.53 mL |

| Saturated NaHCO₃ (aq) | - | - | - | ~50 mL |

| Brine | - | - | - | ~20 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |

Experimental Workflow:

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol (1.86 g, 10.0 mmol).

-

Solvent and Base Addition: Add toluene (20 mL) followed by triethylamine (1.53 mL, 11.0 mmol). Stir the resulting suspension at room temperature.

-

Chlorinating Agent Addition: Slowly add phosphorus oxychloride (2.75 mL, 30.0 mmol) dropwise to the stirred suspension. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and saturated sodium bicarbonate solution (~50 mL) with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the methoxymethyl protons (~4.5 ppm for -CH₂- and ~3.4 ppm for -OCH₃), the methylthio protons (~2.5 ppm), and the pyrimidine ring proton (~6.5-7.0 ppm).

-

¹³C NMR: Will show distinct signals for all six unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Triethylamine: is flammable and has a strong, unpleasant odor. Handle in a well-ventilated area.

-

The quenching of the reaction mixture is highly exothermic and releases acidic gases. Ensure it is performed slowly and with adequate cooling and ventilation.

This guide provides a foundational pathway for the synthesis of this compound. The described chlorination of the corresponding pyrimidinol is a reliable and scalable method, offering good yields of this valuable synthetic intermediate.

References

- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2 | Benchchem. (URL: )

- 4-hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine - Chongqing Chemdad Co. ,Ltd. (URL: )

- Pyrimidine - CymitQuimica. (URL: )

- Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) - EvitaChem. (URL: )

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: )

- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google P

- (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19)

- (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)

- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)

- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: )

- Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)

- 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol, 95% Purity, C7H10N2O2S, 1 gram. (URL: )

- 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol | CAS 68087-13-8 | SCBT. (URL: )

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)

- 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one - PubChem. (URL: )

- Main Product - BOC Sciences. (URL: )

- EP1042303A1 - Chloropyrimidine process - Google P

- CN114437071A - Process for preparing purine derivatives - Google P

Sources

- 1. 4-HYDROXY-6-METHOXYMETHYL-2-(METHYLTHIO)PYRIMIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 5. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2 | Benchchem [benchchem.com]

- 6. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN114437071A - Process for preparing purine derivatives - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of the heterocyclic compound 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a comprehensive understanding of its molecular architecture. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages data from structurally related compounds to forecast its spectroscopic behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Significance

This compound (CAS No. 1499503-95-5) possesses a substituted pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1] The substituents—a chloro group, a methoxymethyl group, and a methylthio group—each contribute unique electronic and steric features that influence the molecule's reactivity and spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in chemical reactions and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS). These predictions are based on the analysis of similar pyrimidine derivatives.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~7.0-7.2 | Singlet (s) | 1H |

| -OCH₂- | ~4.5-4.7 | Singlet (s) | 2H |

| -OCH₃ | ~3.4-3.6 | Singlet (s) | 3H |

| -SCH₃ | ~2.5-2.7 | Singlet (s) | 3H |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving closely spaced peaks.[2] Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Pyrimidine Ring) | ~160-175 |

| C-Cl (Pyrimidine Ring) | ~160-165 |

| C-O (Pyrimidine Ring) | ~170-175 |

| CH (Pyrimidine Ring) | ~110-120 |

| -OCH₂- | ~70-80 |

| -OCH₃ | ~55-65 |

| -SCH₃ | ~12-18 |

Methodology for Spectral Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Utilize a standard 5 mm broadband probe. For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment like PENDANT or DEPT is advisable to aid in the assignment of carbon multiplicities.[4]

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for this compound are based on the vibrational modes of similar pyrimidine structures.[5][6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N, C=C stretch (ring) | 1400-1600 | Strong |

| C-O stretch (ether) | 1050-1150 | Strong |

| C-Cl stretch | 700-800 | Strong |

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation.[4] Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Spectral Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectrum of this compound would be obtained using an electron ionization (EI) source.

Predicted Fragmentation Pathway:

Caption: Generalized workflow for acquiring a mass spectrum.

Conclusion

This technical guide provides a predictive spectroscopic analysis of this compound based on established principles and data from analogous compounds. The forecasted NMR, IR, and MS data serve as a valuable reference for the identification and characterization of this compound in a research and development setting. It is imperative that these predictions are validated against experimental data once it becomes available to ensure the highest degree of scientific accuracy.

References

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine, 4-chloro-6-(methoxymethyl)-2-methyl-. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

PubMed. (2011). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. Retrieved from [Link]

-

arkat usa. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]

-

AWS. (n.d.). Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-6-methyl-2-pyrimidinamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, TMS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: "4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine" as a Protein Degrader Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation has ushered in a new modality of therapeutics, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. The efficacy of these heterobifunctional molecules is profoundly influenced by the linker connecting the target-binding warhead and the E3 ligase ligand. This guide details the strategic use of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine (CAS 1499503-95-5), a specialized building block designed to impart favorable structural and physicochemical properties to PROTACs. We will explore its synthesis, reactivity, and a validated workflow for its incorporation into degrader molecules, providing researchers with the technical insights required to leverage this scaffold for the development of next-generation protein degraders.

Introduction: The Strategic Value of Rigidified Linkers in PROTAC Design

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. While early PROTACs often utilized flexible alkyl or polyethylene glycol (PEG) linkers, the field is increasingly recognizing the limitations of this approach, such as poor solubility, high conformational flexibility, and suboptimal pharmacokinetic properties.

The incorporation of rigid heterocyclic scaffolds, such as the pyrimidine core of This compound , into linker design is a key strategy to overcome these challenges. This approach offers several distinct advantages:

-

Conformational Pre-organization: A rigid linker can reduce the entropic penalty of forming the ternary complex (POI-PROTAC-E3 Ligase), potentially leading to more potent degradation.

-

Improved Physicochemical Properties: Heterocyclic moieties can significantly improve the solubility and reduce the lipophilicity of large PROTAC molecules, enhancing cell permeability and oral bioavailability.[1]

-

Vectorial Control: The defined geometry of the pyrimidine ring provides a predictable exit vector for linker attachment, allowing for more rational design of the final PROTAC structure.

This building block is specifically functionalized for facile, directional incorporation into a PROTAC synthesis workflow, making it a powerful tool for medicinal chemists.

Physicochemical and Structural Properties

The structural features of this compound—a reactive chlorine atom, a polar methoxymethyl group, and a methylthio group—are key to its utility. While experimental data for this specific molecule is limited, we can estimate its properties based on close, well-characterized analogs like 4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS 89466-42-2).

| Property | Value (or Estimate) | Source / Comment |

| CAS Number | 1499503-95-5 | [2][3][4] |

| Molecular Formula | C₇H₉ClN₂OS | [2][4] |

| Molecular Weight | 204.68 g/mol | [5] |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Boiling Point | ~290-300 °C | Estimated based on analog (288 °C) |

| Melting Point | ~40-50 °C | Estimated based on analog (38-39 °C) |

| Calculated LogP | ~2.0 | Estimated based on analog (1.86)[6] |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Estimated based on analog (35.01 Ų)[6] |

Synthesis of the Building Block

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a robust and high-yielding synthesis can be reliably performed based on the established chemistry of its parent scaffold, 4,6-dichloro-2-(methylthio)pyrimidine. The procedure involves a regioselective nucleophilic aromatic substitution (SNAr), a reaction well-documented for analogous structures.[1][7]

The protocol described for a similar ethoxy analog demonstrates that one of the two chlorine atoms on the pyrimidine ring can be selectively displaced under mild conditions.[7][8]

Proposed Synthetic Protocol

This protocol is adapted from the published synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[7]

Reaction Scheme:

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 1 M) or solid sodium methoxide

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous methanol at room temperature (ca. 20-25 °C), add a solution of sodium methoxide in methanol (1.1 eq) dropwise over 15 minutes.

-

Expertise Note: The use of a slight excess (1.1 eq) of the nucleophile ensures complete consumption of the starting material. The reaction is regioselective for the C4/C6 position due to the electronic properties of the pyrimidine ring.

-

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, add DCM to dilute the mixture. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Extraction: Extract the aqueous phase with DCM (2 x volumes).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel or by recrystallization (e.g., from n-pentane or ethanol/water mixtures) to afford this compound as a solid.

-

Trustworthiness Note: This purification step is critical to remove any unreacted starting material or the disubstituted byproduct, ensuring the purity of the building block for subsequent PROTAC synthesis.

-

Core Application: Incorporation into PROTAC Scaffolds

The primary utility of this building block is its function as a rigid core or linker element in a PROTAC. The C4-chloro group serves as an electrophilic handle for coupling with a nucleophilic partner, typically an amine-functionalized warhead or E3 ligase ligand.

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the ring. This allows for a clean and efficient displacement reaction with primary or secondary amines, which are common functional groups on linker-modified warheads or E3 ligands. The reaction is typically carried out with a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.

Overall Workflow for PROTAC Synthesis

The following diagram illustrates the integration of the pyrimidine building block into a comprehensive PROTAC development workflow.

Detailed Experimental Protocol: Coupling to an Amine-Functionalized Moiety

This protocol describes a general procedure for the SNAr reaction.

Materials:

-

This compound (1.0 eq)

-

Amine-functionalized component (e.g., Warhead-Linker-NH₂, 1.0-1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve this compound and the amine-functionalized component in the chosen anhydrous solvent.

-

Base Addition: Add DIPEA to the mixture.

-

Expertise Note: DIPEA is a sterically hindered, non-nucleophilic base ideal for scavenging the HCl generated during the reaction without competing as a nucleophile. An excess is used to drive the reaction to completion.

-

-

Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine nucleophile.

-

Expertise Note: Microwave irradiation can often be used to accelerate this type of reaction, significantly reducing reaction times from hours to minutes.

-

-

Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove the solvent and residual base.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the desired coupled product.

-

Trustworthiness Note: Post-reaction purification is essential. The resulting product must be fully characterized by NMR and Mass Spectrometry to confirm its identity and purity before proceeding to the next synthetic step or biological testing.

-

Mechanism of Action: The Pyrimidine Core in Ternary Complex Formation

Once synthesized, the PROTAC containing the pyrimidine core hijacks the cell's ubiquitin-proteasome system (UPS). The pyrimidine scaffold acts as a rigid and defined spacer, positioning the warhead and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a productive ternary complex.

The rigidity of the pyrimidine linker is critical in this process. It helps to define the spatial relationship between the two recruited proteins, which is a key determinant of degradation efficiency.

Analytical Characterization of the Final PROTAC

A robust analytical cascade is required to validate the synthesis and function of the final PROTAC molecule.

| Analysis Stage | Technique(s) | Purpose |

| Structural Verification | ¹H NMR, ¹³C NMR, LC-MS, HRMS | Confirms the chemical identity, structure, and purity of the synthesized PROTAC. |

| In Vitro Validation | SPR, ITC, FP, TR-FRET | Measures binding affinity to the target protein and E3 ligase; confirms formation of the ternary complex. |

| Cellular Activity | Western Blot, In-Cell Western | Directly measures the reduction in the levels of the target protein in cells upon PROTAC treatment. |

| Potency & Efficacy | Dose-response curves | Determines key degradation parameters: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage). |

Conclusion: Advantages and Future Outlook

This compound represents a new-generation building block for PROTAC development. Its strategic value lies in its ability to serve as a rigid, polar core that can be synthesized and incorporated through reliable, well-understood chemical reactions.

Key Advantages:

-

Facile Incorporation: The activated chlorine atom allows for straightforward SNAr coupling.

-

Structural Rigidity: Reduces conformational entropy for potentially improved ternary complex formation.

-

Tunable Properties: The methoxymethyl and methylthio groups can be further modified (e.g., oxidation of the sulfur) to fine-tune physicochemical properties.

As the field of targeted protein degradation continues to evolve, the rational design of linkers is paramount. Building blocks like this compound provide medicinal chemists with precise tools to construct more effective, selective, and drug-like protein degraders, accelerating the path from discovery to clinical application.

References

-

4-chloro-6-(methoxymethyl)-2-(methylsulfanyl)pyrimidine. Mol-Instincts.[Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate.[Link]

-

Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 366-372. [Link]

-

(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.[Link]

Sources

- 1. This compound | 1499503-95-5 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-chloro-6-(methoxymethyl)-2-(methylsulfanyl)pyrimidine - C7H9ClN2OS | CSSB00015823502 [chem-space.com]

- 5. 4-chloro-6-(methoxymethyl)-2-(3-pyridyl)pyrimidine Price at Chemsrc [chemsrc.com]

- 6. 4-氯-6-(甲氧基甲基)嘧啶 | 4-Chloro-6-(methoxymethyl)pyrimidin | 3122-84-7 - 乐研试剂 [leyan.com]

- 7. This compound [cymitquimica.com]

- 8. Pyrimidine, 4-chloro-6-(methoxymethyl)-2-(methylthio)- [cymitquimica.com]

An In-depth Technical Guide to the Structural Analysis of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the structural analysis of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine, a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. Pyrimidine scaffolds are foundational in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The precise characterization of substituted pyrimidines like the title compound is critical for understanding their reactivity, predicting biological activity, and ensuring purity and consistency in research and development settings. This document details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—elucidating the causality behind methodological choices and the interpretation of spectral data.

Introduction and Molecular Overview

This compound belongs to the halopyrimidine class of heterocyclic compounds. Halopyrimidines are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond, which facilitates cross-coupling reactions and nucleophilic substitutions.[3] The reactivity is significantly influenced by the position of the halogen on the pyrimidine ring.[3][4] The title compound features a chlorine atom at the 4-position, a methoxymethyl group at the 6-position, and a methylthio group at the 2-position. This specific arrangement of functional groups dictates its unique electronic properties and steric environment, which are crucial for its behavior in chemical reactions and biological systems.

Core Molecular Attributes

A precise understanding of the fundamental properties of a molecule is the bedrock of any structural analysis. These parameters are essential for calculating yields, preparing solutions of known concentration, and interpreting mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂OS | [5] |

| Molecular Weight | 190.65 g/mol | [5][6] |

| CAS Number | 89466-42-2 | [5][6] |

| Physical Form | Solid, Crystalline | [7] |

| Melting Point | 38-39°C | [6] |

| Boiling Point | 288°C | [6] |

| Density | 1.36 g/cm³ | [6] |

Note: Physical properties such as melting and boiling points are critical indicators of purity. A sharp melting point range, as indicated, suggests a high degree of sample purity.

Foundational Analytical Workflow

The structural confirmation of a synthesized compound like this compound is not a single experiment but a systematic process. Each analytical technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the results from one method corroborate the findings of another.

Caption: A typical workflow for the synthesis and structural validation of the target compound.

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural analysis, providing detailed information about the connectivity of atoms, the functional groups present, and the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the atomic connectivity.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves the sample without producing an interfering solvent signal in the ¹H NMR spectrum.

-

Frequency: Higher field strengths (e.g., 500 MHz) are employed to achieve better signal dispersion, which is crucial for resolving complex spin systems and accurately measuring coupling constants.[8][9]

Predicted ¹H NMR Spectral Data (in CDCl₃):

Based on the structure and data from analogous pyrimidine derivatives, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.4 - 6.7 | Singlet (s) | 1H | H-5 (Aromatic) | The lone proton on the electron-deficient pyrimidine ring is expected to be significantly deshielded.[9] |

| ~4.5 - 4.7 | Singlet (s) | 2H | -CH₂- (Methoxymethyl) | Protons on a carbon adjacent to an oxygen atom are deshielded. |

| ~3.4 - 3.6 | Singlet (s) | 3H | -OCH₃ (Methoxymethyl) | The methyl group attached to the oxygen of the methoxymethyl moiety. |

| ~2.5 - 2.6 | Singlet (s) | 3H | -SCH₃ (Methylthio) | The methyl group attached to the sulfur atom is typically observed in this region.[9] |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C-4/C-6 | Carbons bonded to electronegative atoms (Cl, O) and nitrogen in the heterocyclic ring are highly deshielded. |

| ~170 | C-2 | The carbon atom flanked by two nitrogen atoms and bonded to sulfur is also significantly deshielded. |

| ~160 | C-4/C-6 | One of the carbons attached to a heteroatom. |

| ~102 | C-5 | The protonated carbon of the pyrimidine ring, appearing at a relatively upfield position for an aromatic carbon.[9] |

| ~75 | -CH₂- (Methoxymethyl) | The methylene carbon attached to the ether oxygen. |

| ~59 | -OCH₃ (Methoxymethyl) | The methyl carbon of the ether. |

| ~14 | -SCH₃ (Methylthio) | The methyl carbon attached to the sulfur atom is typically found in the upfield region. |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.[1]

Rationale for Experimental Choices:

-

Ionization Method: Electron Impact (EI) is a common technique for relatively small, stable organic molecules. It often produces a clear molecular ion peak and a reproducible fragmentation pattern that can provide additional structural clues.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 190.65.

-

Isotopic Pattern: A crucial validation step for a chlorine-containing compound is the observation of the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, there will be a peak at m/z ≈ 192.65 with an intensity of approximately one-third of the molecular ion peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

-

Key Fragmentation: Fragmentation patterns help to confirm the arrangement of the substituents. Likely fragmentation pathways would involve the loss of:

-

The chlorine atom (-Cl).

-

The methoxymethyl group (-CH₂OCH₃).

-

The methylthio group (-SCH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[10]

Rationale for Experimental Choices:

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid samples.[8]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic C-H on the pyrimidine ring.[10] |

| ~2850-2980 | C-H Stretch | Aliphatic C-H from methyl and methylene groups.[10][11] |

| ~1550-1600 | C=N / C=C Stretch | Aromatic ring vibrations of the pyrimidine core.[10][11] |

| ~1000-1300 | C-O Stretch | Strong absorption from the ether linkage in the methoxymethyl group. |

| ~700-800 | C-Cl Stretch | Characteristic absorption for the carbon-chlorine bond.[11] |

Structural Relationships and Reactivity

The arrangement of substituents on the pyrimidine ring directly governs its chemical reactivity. Understanding these relationships is key to its application as a synthetic intermediate.

Caption: Key reactive sites on the title compound and common synthetic transformations.

-

C-4 Position (Chloro Group): The chlorine atom is an excellent leaving group, making the C-4 position the primary site for reactivity. It readily undergoes nucleophilic aromatic substitution with amines or alkoxides.[8] Furthermore, it is an active site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds.[3][8]

-

C-2 Position (Methylthio Group): The sulfur atom of the methylthio group can be oxidized, typically using an agent like m-chloroperbenzoic acid (mCPBA), to form a methylsulfonyl group (-SO₂CH₃).[12] This sulfone is an even better leaving group than chloride, enabling subsequent substitution reactions at the C-2 position.[12]

-

C-5 Position (Hydrogen): The C-5 position is the most electron-rich carbon on the ring and can be susceptible to electrophilic attack, although increasing the electron density of the ring, for example by substitution of the chlorine, is often necessary to facilitate reactions like chlorination.[8]

Conclusion

The structural analysis of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides complementary data that, when combined, allows for an unambiguous confirmation of the molecule's identity, purity, and key structural features. The insights gained from this comprehensive analysis are fundamental for its reliable use in synthetic chemistry, serving as a versatile scaffold for the development of more complex molecules with potential applications in pharmacology and materials science.[8]

References

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.

- Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5.

- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine Property. ChemicalBook.

- 4-Chloro-6-methyl-2-(methylthio)-pyrimidine. CymitQuimica.

- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate.

- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. ChemScene.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.

- Pyrimidine. Wikipedia.

- 4-chloro-6-(MethoxyMethyl)pyriMidin-2-aMine 856972-65-1 wiki. Guidechem.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. arkat usa.

- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.

- 89466-42-2|4-Chloro-6-methoxy-2-(methylthio)pyrimidine. BLDpharm.

- Supporting Information.

- CAS 89466-42-2 4-Chloro-6-methoxy-2-(methylthio)pyrimidine,98%. Alfa Chemistry.

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.

- Products. 2a biotech.

- (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine. ResearchGate.

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.

- Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods | Request PDF. ResearchGate.

- Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods | The Journal of Physical Chemistry A. ACS Publications.

- 4-CHLORO-2-METHOXY-7H-PYRROLO-[2,3-D]-PYRIMIDINE. Optional[13C NMR].

- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. NIH.

- 89466-42-2 | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. AiFChem.

- EPA/NIH Mass Spectral Data Base. GovInfo.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 89466-42-2 CAS MSDS (4-Chloro-6-methoxy-2-(methylthio)pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

discovery and history of substituted pyrimidines

An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines

Author: Gemini, Senior Application Scientist

Date: January 2, 2026

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, represents a cornerstone of both biochemistry and medicinal chemistry. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is inextricably linked to the storage and transfer of genetic information.[1][2][3] Beyond this central biological role, the pyrimidine scaffold has emerged as a "privileged structure" in pharmacology. Its inherent ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has allowed for the development of a vast and diverse arsenal of therapeutic agents.[4][5] This guide provides a comprehensive exploration of the historical milestones, foundational synthetic methodologies, and pivotal discoveries that have cemented substituted pyrimidines as an indispensable class of molecules in modern drug development. It is intended for researchers, scientists, and professionals in the field who seek to understand the causality behind the rise of this elite heterocyclic leitmotif.[6]

Early History and Foundational Discoveries

The story of pyrimidines begins not with a targeted synthesis, but with the investigation of natural products. The first pyrimidine derivative, alloxan, was isolated in 1818 by Brugnatelli through the nitric acid oxidation of uric acid.[2][7] However, the systematic chemical study of this class of compounds would not commence for several more decades.

A significant breakthrough occurred in 1879 when French chemist Armand Gautier Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid by condensing urea and malonic acid using phosphorus oxychloride.[1] This reaction laid the essential groundwork for future explorations into pyrimidine chemistry.

The field was truly defined by the work of German chemist Arthur Pinner. Beginning in 1884, Pinner initiated a systematic study of pyrimidines, developing a method to synthesize derivatives by condensing ethyl acetoacetate with amidines.[1] It was Pinner who first proposed the name "pyrimidin" in 1885.[1] The unsubstituted parent pyrimidine ring, however, was not prepared until 1900 by Gabriel and Colman, who achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust.[1]

Caption: A timeline of foundational discoveries in pyrimidine chemistry.

Foundational Synthetic Methodologies

The therapeutic potential of substituted pyrimidines could only be unlocked through the development of robust and versatile synthetic routes. Two classical, multicomponent reactions form the bedrock of pyrimidine synthesis: the Pinner synthesis and the Biginelli reaction. These methods are still widely used today due to their efficiency and reliability.

The Pinner Pyrimidine Synthesis

Developed by Arthur Pinner during his systematic investigations in the 1880s, this synthesis involves the condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[8][9][10] The reaction is typically promoted by a strong base and provides direct access to 2-substituted pyrimidines.[11] The choice of the dicarbonyl compound and the amidine allows for significant variation in the substitution pattern of the final pyrimidine ring, making it a cornerstone for creating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: General workflow of the Pinner Pyrimidine Synthesis.

The Biginelli Reaction

In 1891, the Italian chemist Pietro Biginelli developed a remarkable one-pot, three-component reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12][13] The reaction condenses an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic catalysis.[12][13][14] The resulting DHPMs have proven to be valuable pharmaceutical scaffolds, notably as calcium channel blockers and antihypertensive agents.[12] The operational simplicity and efficiency of the Biginelli reaction have made it a classic example of multicomponent reaction chemistry and a favorite in combinatorial synthesis.[13][15][16]

The mechanism proceeds through a series of bimolecular reactions.[12] It is believed to begin with an acid-catalyzed condensation between the aldehyde and urea to form an iminium intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Finally, intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[13]

Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a dominant feature in a vast number of approved drugs, demonstrating its incredible versatility.[5][6] Its success stems from its ability to mimic the phenyl ring while offering multiple vectors for substitution and improved pharmacokinetic properties through hydrogen bonding capabilities.[4][5] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular agents.[17][18][19][20]

Anticancer Agents

Perhaps the most impactful application of substituted pyrimidines is in oncology. The antimetabolite 5-Fluorouracil (5-FU) , developed in the 1950s, is a structural analogue of uracil.[2] It functions by inhibiting thymidylate synthase, a critical enzyme in the de novo pyrimidine synthesis pathway responsible for producing thymidine, a necessary component of DNA.[21][22][23] By starving cancer cells of thymidine, 5-FU effectively halts DNA replication and cell proliferation. More recently, pyrimidine derivatives have been designed as potent kinase inhibitors, such as Imatinib , which targets the BCR-Abl tyrosine kinase in chronic myeloid leukemia, and EGFR inhibitors for lung cancer.[5][24]

Caption: Mechanism of 5-Fluorouracil inhibiting DNA synthesis.

Antiviral and Antibacterial Agents

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for antiviral drug design. Zidovudine (AZT) , the first drug approved for the treatment of HIV, is a thymidine analogue that inhibits the viral reverse transcriptase enzyme.[1] In the antibacterial realm, Trimethoprim is a diaminopyrimidine that selectively inhibits bacterial dihydrofolate reductase, an enzyme necessary for folic acid synthesis and, ultimately, DNA synthesis.[19][25]

Data Summary of Key Pyrimidine-Based Drugs

The following table summarizes a selection of influential drugs built upon the pyrimidine scaffold, highlighting the breadth of their therapeutic applications.

| Drug Name | Therapeutic Class | Mechanism of Action | Year of First Approval |

| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, blocking DNA synthesis.[2] | 1962 |

| Trimethoprim | Antibacterial | Inhibits bacterial dihydrofolate reductase.[19][25] | 1968 |

| Zidovudine (AZT) | Antiviral (Anti-HIV) | Inhibits viral reverse transcriptase.[1] | 1987 |

| Imatinib | Anticancer | Inhibits multiple tyrosine kinases, including BCR-Abl. | 2001 |

| Rosuvastatin | Antihyperlipidemic | Inhibits HMG-CoA reductase, lowering cholesterol. | 2003 |

| Erlotinib | Anticancer | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[4] | 2004 |

Experimental Protocols

To provide a practical context to the foundational chemistry discussed, this section details generalized, step-by-step protocols for the Biginelli and Pinner reactions.

Protocol: One-Pot Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a classic, acid-catalyzed Biginelli condensation.

Materials:

-

Aromatic aldehyde (10.0 mmol, 1.0 eq)

-

Ethyl acetoacetate (10.0 mmol, 1.0 eq)

-

Urea (15.0 mmol, 1.5 eq)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (HCl, 0.2 mL, catalytic)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and ethanol (20 mL).

-

Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated HCl.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-